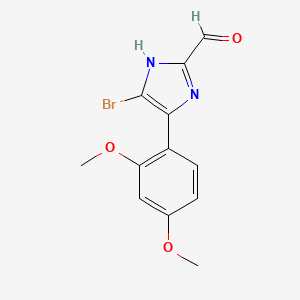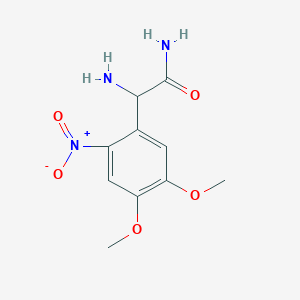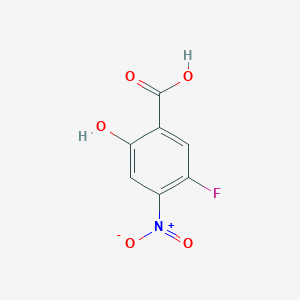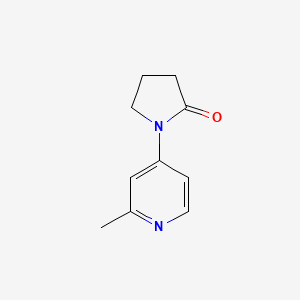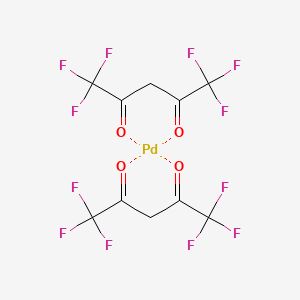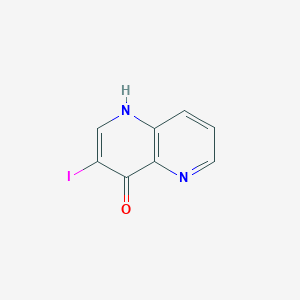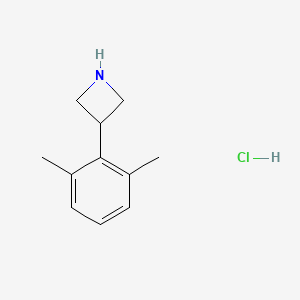
3-(2,6-Dimethylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylphenyl)azetidine Hydrochloride: is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,6-Dimethylphenyl)azetidine Hydrochloride, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves scalable and efficient synthetic routes. Microwave irradiation and solid support methods have been employed to achieve high yields and purity. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support has been reported .
化学反応の分析
Types of Reactions: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride is used as a building block in organic synthesis. Its unique reactivity due to ring strain makes it valuable for constructing complex molecules .
Biology and Medicine: Azetidines, including this compound, have been explored for their potential biological activities. They are investigated for their antibacterial, antiviral, and anticancer properties .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specific properties. Their ability to undergo polymerization reactions makes them suitable for creating specialized coatings and materials .
作用機序
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and unique reactivity allow it to form covalent bonds with specific biomolecules, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and context .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which imparts unique reactivity and stability. Its specific substitution pattern with the 2,6-dimethylphenyl group further distinguishes it from other azetidines and related compounds .
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
3-(2,6-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-9(2)11(8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChIキー |
BJMRTPZBMRRBMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


